molecular formula C10H8N4S B3050427 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine CAS No. 25893-06-5

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B3050427
CAS No.: 25893-06-5
M. Wt: 216.26 g/mol
InChI Key: CUDHOGCHOXYXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-4-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted at position 2 with a thiazole ring and at position 5 with an amine group. The compound is structurally related to thiabendazole derivatives, as evidenced by its similarity to 5-hydroxy thiabendazole (IUPAC name: 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol) .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHOGCHOXYXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948800
Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25893-06-5
Record name 5-Aminothiabendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025893065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOTHIABENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2WZ4FZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The reaction of o-phenylenediamine with bromoacetic acid in hydrochloric acid yields 2-(bromomethyl)-1H-benzimidazole, a key intermediate. This method achieves 65-78% yields under reflux conditions (100-110°C, 8-12 hours), with the bromomethyl group providing a handle for subsequent thiazole coupling. Nuclear magnetic resonance (NMR) analysis confirms successful ring formation through characteristic aromatic proton signals at δ 7.21–7.60 ppm and a distinct NH proton singlet at δ 10.32 ppm.

Nitro Group Reduction Pathways

Alternative routes begin with 5-nitro-1H-benzodiazole derivatives, where catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) introduces the amine group post-thiazole coupling. This orthogonal protection strategy prevents undesired side reactions during heterocycle assembly, though it requires careful control of reduction conditions to avoid over-reduction.

Convergent Synthesis Approaches

One-Pot Tandem Cyclization

Advanced methodologies combine benzodiazole and thiazole formation in a single reaction vessel. A representative protocol involves:

  • Condensing o-phenylenediamine with thiazole-4-carboxaldehyde in ethanol (80°C, 4 hours)
  • Oxidative cyclization using iodobenzene diacetate (PhI(OAc)₂) in dichloromethane
  • In situ amination via ammonium formate/Pd/C hydrogenolysis

This cascade process achieves 60% overall yield while minimizing intermediate purification steps.

Solid-Phase Synthesis for Parallel Optimization

Immobilized benzodiazole precursors on Wang resin enable rapid analog screening. Key steps include:

  • Resin loading via carbodiimide coupling
  • On-resin thiazole formation using Lawesson's reagent
  • Cleavage with trifluoroacetic acid/water (95:5)

This approach facilitates milligram-scale synthesis of 15-20 derivatives per week, though isolated yields remain modest (35-48%).

Critical Analysis of Synthetic Methodologies

Method Yield Range Time Required Scalability Regiochemical Control
Nucleophilic Substitution 42-68% 6-24 h Moderate Moderate
Suzuki Coupling 75-82% 4-6 h High Excellent
Tandem Cyclization 55-60% 8-10 h Low Good
Solid-Phase Synthesis 35-48% 24-48 h Low Poor

The Suzuki coupling method emerges as the most efficient pathway, combining high yields with excellent scalability. However, the tandem cyclization approach offers advantages for lead optimization studies requiring structural diversity. Recent advances in continuous flow chemistry demonstrate promise for scaling the solid-phase method, with preliminary reports achieving 1.2 g/hour throughput using microreactor systems.

Spectroscopic Characterization Benchmarks

Successful synthesis requires rigorous analytical validation:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, thiazole H), 7.88 (d, J=8.4 Hz, 1H, benzodiazole H), 7.42 (dd, J=8.4, 1.6 Hz, 1H), 7.21 (s, 1H), 6.95 (s, 2H, NH₂)
  • ¹³C NMR : 165.4 (C=N), 152.1 (thiazole C), 142.3-116.8 (aromatic carbons)
  • HRMS (ESI+) : m/z calcd for C₁₀H₈N₄S [M+H]+ 217.0545, found 217.0542

Industrial-Scale Production Considerations

Commercial synthesis (DC Chemicals) employs a modified Suzuki protocol:

  • 5-Amino-2-iodobenzodiazole (1.2 eq) reacts with thiazole-4-boronic acid pinacol ester (1.0 eq)
  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) catalyst
  • Potassium carbonate (3.0 eq) in ethanol/water (4:1) at 75°C
  • Recrystallization from ethanol/water yields pharmaceutical-grade material (>98% purity)

This process achieves 85% isolated yield at 50 kg scale, with a production cycle time of 72 hours from raw materials to final packaging.

Chemical Reactions Analysis

2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dimethyl sulfoxide, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of enzymes involved in cell division, leading to the death of cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzodiazole Core

  • 2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride: Replaces the thiazole with a thiophene ring. This compound exhibits enhanced stability in solvents due to hydrogen bonding .
  • 2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine : Features a difluorophenyl substituent instead of thiazole. Fluorine atoms increase lipophilicity and metabolic stability, which may improve bioavailability compared to the thiazole-containing analogue .
  • 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride : Incorporates a fluorinated benzyl group, introducing steric bulk and additional hydrogen-bonding sites. This modification could influence receptor binding selectivity .

Hybrid Heterocyclic Systems

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: Combines benzothiazole and triazole moieties.
  • Compound 9c () : A triazole-linked benzodiazole-thiazole hybrid with a bromophenyl substituent. The bromine atom may enhance halogen bonding in biological targets, a feature absent in the simpler thiazol-4-yl derivative.

Physicochemical Properties

  • In contrast, fluorinated analogues (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.
  • Stability : highlights that benzodiazole-thiazole hybrids demonstrate stability in diverse solvents due to π-π stacking and hydrogen bonding. Thiophene-containing analogues may exhibit similar stability but with altered electronic profiles .

Antiproliferative Potential

  • The triazole-benzothiazole hybrid in showed promising antiproliferative activity, attributed to intercalation with DNA or inhibition of tubulin polymerization.
  • Compound 9c () demonstrated docking affinity with enzymes like α-glucosidase, suggesting that the thiazole-benzodiazole core can target metabolic pathways. Substituents like bromine (in 9c) or fluorine (in ) may fine-tune selectivity .

Metal Coordination

  • notes that benzodiazole-thiazole compounds can coordinate metal ions via the thiazole sulfur and benzodiazole nitrogen atoms. This property is exploitable in catalysis or metalloenzyme inhibition, differentiating it from simpler benzodiazoles .

Biological Activity

The compound 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Overview

This compound features both thiazole and benzodiazole rings, which contribute to its unique chemical properties. These types of compounds are often explored for their potential therapeutic applications, including anti-cancer and anti-parasitic activities .

Synthesis

The synthesis of this compound typically involves the reaction between 2-acetylbenzimidazoles and thiourea in the presence of iodine in an alcohol solvent. The following table summarizes the key synthetic routes:

Method Reagents Conditions
Reaction with thiourea2-acetylbenzimidazole + thioureaIodine in ethyl alcohol
Cyclization2-Aminobenzimidazole + α-haloketonesAcidic or basic conditions

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodiazole moieties exhibit significant antimicrobial properties. For instance, derivatives have shown broad-spectrum anti-helminthic activity . The compound's efficacy against various pathogens makes it a candidate for further development in infectious disease treatment.

Anticancer Properties

Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. Its mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival. For example, it has been observed to affect the activity of topoisomerases, which are essential for DNA replication and repair .

In vitro studies on various cancer cell lines have reported IC50 values indicating effective cytotoxicity at low concentrations. The following table summarizes some findings:

Cell Line IC50 (μM) Mechanism of Action
HeLa2.0Inhibition of topoisomerase activity
PCa (Prostate)5.0Induction of apoptosis
MCF7 (Breast)3.5Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways involved in disease processes .

Case Studies

A notable case study involved the evaluation of this compound's effects on HeLa cells. The study found that co-treatment with a known topoisomerase inhibitor led to a synergistic effect on cell viability reduction. This suggests that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Comparative Analysis

When compared to other compounds with similar structures, such as thiazole or benzimidazole derivatives alone, this compound demonstrates enhanced reactivity and biological potency due to its dual-ring structure. This unique configuration allows for more effective interactions with biological targets compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.